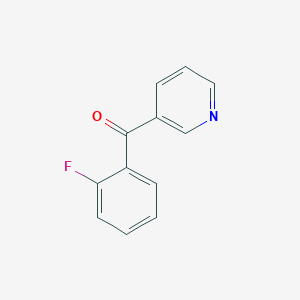

(2-Fluorophenyl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHTXHVBCUFNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540168 | |

| Record name | (2-Fluorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89667-32-3 | |

| Record name | (2-Fluorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation Using Pyridinecarbonyl Chlorides and Fluorobenzene Derivatives

One classical approach to synthesize aryl-pyridyl ketones involves Friedel-Crafts-type acylation reactions between pyridinecarbonyl chlorides and fluorobenzene derivatives. For example, the synthesis of (4-fluorophenyl)(pyridin-4-yl)methanone, a positional isomer, is achieved by reacting 4-pyridinecarbonyl chloride hydrochloride with fluorobenzene in the presence of aluminum chloride catalyst. The reaction is typically conducted under cooling (ice bath) during catalyst addition, followed by refluxing for several hours to ensure completion.

Although this method is documented for the 4-pyridyl isomer, it can be adapted for the 3-pyridyl isomer by using 3-pyridinecarbonyl chloride analogs. The key parameters include:

| Step | Conditions | Notes |

|---|---|---|

| Reagents | 3-pyridinecarbonyl chloride, 2-fluorobenzene | Fluorobenzene as aryl source |

| Catalyst | Aluminum chloride (AlCl3) | Added portionwise under cooling |

| Temperature | Ice bath during addition, then reflux (~80-100 °C) | Ensures acylation completion |

| Reaction Time | 4-6 hours | Optimized for yield |

| Workup | Quenching with water, extraction | Purification by recrystallization or chromatography |

This method is straightforward but requires careful handling of corrosive reagents and moisture-sensitive intermediates.

Organolithium Addition to Pyridine-3-carboxaldehyde Followed by Oxidation

Another approach involves nucleophilic addition of an organolithium reagent derived from 2-fluorophenyl lithium to a pyridine-3-carboxaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

- The organolithium reagent is generated in situ by metal-halogen exchange of 2-fluorobromobenzene with n-butyllithium at low temperature.

- Addition to 3-pyridinecarboxaldehyde forms a secondary alcohol intermediate.

- Oxidation of this alcohol to the corresponding ketone can be achieved using mild oxidants such as TEMPO/NaOCl or AZADO catalysts for greener processes.

| Step | Conditions | Notes |

|---|---|---|

| Organolithium prep | 2-fluorobromobenzene + n-BuLi, -78 °C | Strict anhydrous conditions |

| Addition | To 3-pyridinecarboxaldehyde, -78 to 0 °C | Forms secondary alcohol |

| Oxidation | TEMPO/NaOCl or AZADO catalyst, room temp | High selectivity, mild conditions |

| Yield | >75% | Scalable for pilot plant |

This method offers high selectivity and the ability to introduce functional group modifications on either aromatic ring.

Reaction Mechanisms and Catalysts

Friedel-Crafts Acylation Mechanism

- Aluminum chloride acts as a Lewis acid catalyst, coordinating to the carbonyl chloride to form an acylium ion.

- The activated acylium ion electrophilically attacks the fluorobenzene ring at the ortho or para position relative to fluorine.

- The fluorine substituent directs the acylation regioselectively due to its electron-withdrawing inductive effect.

- Hydrolysis during workup liberates the ketone product.

Organolithium Addition and Oxidation

- The nucleophilic aryl lithium attacks the electrophilic aldehyde carbonyl carbon, forming an alkoxide intermediate.

- Upon aqueous workup, the alkoxide is protonated to the secondary alcohol.

- Oxidation with TEMPO or AZADO catalysts selectively converts the alcohol to the ketone without overoxidation or side reactions.

Reductive Amination via Cyanohydrins

- Cyanohydrins are formed by nucleophilic addition of cyanide to ketones.

- Reductive amination with pyridinylmethylamine in the presence of sodium cyanoborohydride converts the cyanohydrin to an amine intermediate.

- Subsequent transformations lead to the ketone-functionalized pyridine derivatives.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-pyridinecarbonyl chloride, 2-fluorobenzene, AlCl3 | Ice bath addition, reflux 4-6 h | Moderate to High (60-80%) | Simple, direct ketone formation | Moisture sensitive, corrosive reagents |

| Organolithium Addition + Oxidation | 2-fluorobromobenzene, n-BuLi, 3-pyridinecarboxaldehyde, TEMPO/NaOCl or AZADO | Low temp lithiation, room temp oxidation | High (>75%) | High selectivity, scalable | Requires low temp, air/moisture sensitive |

| Reductive Amination via Cyanohydrins | Cyanohydrin intermediates, pyridin-3-ylmethylamine, NaBH3CN, DABCO | Room temp, basic medium | Moderate (variable) | Versatile, mild conditions | Multi-step, side reactions possible |

Research Discoveries and Improvements

- Recent process development has focused on improving the greenness and scalability of organolithium addition and oxidation methods by replacing TEMPO with more efficient catalysts like AZADO, reducing reaction temperature, and minimizing waste.

- The use of metal salts such as iron sulfate in reductive amination suppresses side reactions and improves yield and purity.

- Single-step, metal-free deoxygenation strategies for related alcohol intermediates using hydroiodic acid have been reported, avoiding toxic tin hydrides and multi-step procedures.

- Copper-catalyzed radical annulation and cascade reactions have been explored for constructing functionalized pyridine derivatives, which could be adapted for related ketone compounds.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of (2-fluorophenyl)(pyridin-3-yl)carboxylic acid.

Reduction: Formation of (2-fluorophenyl)(pyridin-3-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluorophenyl)(pyridin-3-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit leukotriene A-4 hydrolase, affecting inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituents (Phenyl/Pyridyl) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|---|

| (2-Fluorophenyl)(pyridin-3-yl)methanone | 2-Fluorophenyl, Pyridin-3-yl | C₁₂H₈FNO | 201.20 | Baseline for electronic effects | N/A |

| (4-Methoxyphenyl)(pyridin-3-yl)methanone | 4-Methoxyphenyl, Pyridin-3-yl | C₁₃H₁₁NO₂ | 213.24 | Increased solubility (polar OMe group) | |

| (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone | 3,5-Dimethoxyphenyl | C₁₄H₁₃NO₃ | 243.26 | Enhanced electron-donating capacity | |

| 4-(2-Fluorobenzyl)piperazinomethanone | Piperazine linker, 2-Fluorobenzyl | C₁₇H₁₈FN₃O | 299.35 | Improved solubility (basic piperazine) |

Key Observations:

- Solubility : Compounds with polar substituents (e.g., methoxy groups) or basic linkers (e.g., piperazine) exhibit higher solubility in aqueous media. The target compound’s logP is estimated to be higher than that of morpholine- or piperazine-containing derivatives (e.g., logP ~1.48 for a morpholin-4-yl analog vs. ~2.5–3.0 for the target compound).

- Biological Relevance : While the target compound lacks direct pharmacological data, structurally elaborated analogs like BAY 1000493 demonstrate potent TASK-1 inhibition via interactions with intracellular vestibules, highlighting the importance of auxiliary groups for target engagement .

Complex Pharmacophores with Shared Substituents

Table 2: Pharmacological Derivatives vs. Target Compound

Key Observations:

- Complexity vs.

- Role of Fluorine : Fluorine at the phenyl ortho position is conserved in both the target compound and BAY 1000493, suggesting its importance in modulating electronic or steric properties for molecular recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.